Product packaging for Glycyl-d-glutamine(Cat. No.:CAS No. 115588-13-1)

Glycyl-d-glutamine

Cat. No.: B171910
CAS No.: 115588-13-1
M. Wt: 203.2 g/mol
InChI Key: PNMUAGGSDZXTHX-SCSAIBSYSA-N
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Description

Contextualizing Dipeptides within Advanced Biochemical Frameworks

Dipeptides are increasingly recognized for their roles beyond simple amino acid donors, exhibiting diverse biological effects such as antioxidant activity, neurotransmission, and involvement in cell signaling pathways numberanalytics.comnih.govresearchgate.net. Their ability to self-assemble into ordered structures like tubes, spheres, rods, and crystalline materials through non-covalent interactions underscores their importance in material science and drug design rsc.orgnih.gov. The intrinsic chirality, tunability, and biocompatibility of peptide-based hydrogen-bonded porous frameworks (P-HPFs) derived from ultra-short peptides, including dipeptides, make them exciting alternatives to conventional porous materials rsc.org.

The synthesis of dipeptides can be achieved through chemical, chemoenzymatic, or enzymatic methods researchgate.net. These synthetic approaches allow for the incorporation of both coded and non-coded amino acids, providing a wide spectrum of chemical properties and functionalities rsc.org. Understanding the chemical properties, such as solubility, pKa values, and hydrophobicity/hydrophilicity, is crucial for comprehending their stability and reactivity in biological systems numberanalytics.com.

Stereoisomerism in Peptide Biology and D-Amino Acid Significance

Chirality is a fundamental concept in biochemistry, referring to a molecule's "handedness" – its ability to exist in non-superimposable mirror image forms jpt.comrsc.org. With the exception of glycine (B1666218), which lacks a chiral center, amino acids typically exist in L- or D-forms, known as enantiomers jpt.comrsc.orgbiopharmaspec.comnih.gov. The distinction between L and D amino acids is based on the configuration of the amino group around the alpha carbon jpt.combiopharmaspec.com.

While L-amino acids are predominantly found in mammalian proteins and peptides, D-amino acids, though less common, hold significant biological importance in specific circumstances jpt.comrsc.orgbiopharmaspec.comnih.gov. The incorporation of D-amino acids into chemically synthesized peptides can modify their properties, such as increasing resistance to proteolysis and enhancing peptide stability and bioavailability jpt.comrsc.orgbiopharmaspec.com. For instance, D-amino acid substitutions have been shown to confer proteolytic resistance, as seen with synthetic MUC2 epitope peptides and natural opioid peptides like enkephalins biopharmaspec.com.

The presence of D-amino acids can induce significant changes in the secondary structure of peptides due to altered intermolecular interactions rsc.org. This property is leveraged in drug development to design therapeutic peptides with longer half-lives and greater efficacy jpt.com. Furthermore, D-amino acids and D-amino acid-containing peptides (DAACPs) have been isolated from patients with various diseases, suggesting their potential as disease biomarkers and therapeutic targets nih.govnih.gov. The change in amino acid stereoisomerism, often non-enzymatic and induced by factors like oxidative stress, can dramatically alter protein physicochemical properties and activity nih.gov.

Contemporary Research Paradigms for Glycyl-Containing Dipeptides

Research into glycyl-containing dipeptides, including Glycyl-d-glutamine and its L-stereoisomer, reveals a diverse range of potential applications and biological activities. Glycyl-L-glutamine (Gly-Gln) is an artificially synthesized dipeptide that exhibits higher solubility and thermostability compared to free L-glutamine, making it a more stable and efficient source of glutamine and glycine in vivo nih.govgoogle.commedchemexpress.com. It is rapidly hydrolyzed by dipeptidase in the body, releasing free amino acids for tissue protein synthesis and direct utilization by organs like the liver and kidney nih.govgoogle.com.

Key Research Findings on Glycyl-Glutamine:

Intestinal Health and Weaning Transition: Dietary supplementation with Glycyl-glutamine has shown beneficial effects on the weaning transition in piglets. Studies indicate improved jejunum epithelium morphology, increased villus height, and enhanced growth performance, including body weight and average daily feed intake frontiersin.org. It also increased the concentration of short-chain fatty acids (SCFAs) like propionic acid, isobutyric acid, valeric acid, and butyric acid in the colon and ileum frontiersin.org. Glycyl-glutamine promotes glutamine-related enzymatic synthesis and jejunal cell proliferation, while reducing markers of cell death researchgate.net.

Table 1: Effects of Dietary Glycyl-Glutamine Supplementation on Piglet Intestinal Morphology and Growth

ParameterControl Group (Day 38)Gly-Gln Group (Day 38)Control Group (Day 49)Gly-Gln Group (Day 49)Significance (P-value)Source
Villus Height (mm)-Elevated-Elevated0.029 (Day 38), 0.0036 (Day 49) frontiersin.org
Crypt Depth (mm)-Reduced-Reduced0.0024 (Day 38) frontiersin.org
Villus Height/Crypt Depth Ratio-Increased-Increased0.0069 (Day 38), 0.0002 (Day 49) frontiersin.org
Terminal Body Weight (kg)-Increased-Increased0.018 (after 21 days) frontiersin.org
Average Daily Feed Intake-Significantly Higher-Significantly Higher< 0.05 frontiersin.org
Average Daily Gain-Significantly Higher-Significantly Higher< 0.05 frontiersin.org

Myocardial Protection: Glycyl-glutamine dipeptide supplementation has demonstrated cardioprotective effects following severe burn injury in rats. It significantly improved myocardial tissue energy metabolism, promoted ATP synthesis, inhibited anaerobic glycolysis, and reduced lactic acid accumulation nih.gov. This dipeptide also reduced levels of myocardial damage markers such as CK, LDH, and AST, and increased glutathione (B108866) content nih.gov.

Immunological Support in Chemotherapy: In patients with acute leukemia undergoing intensive myelosuppressive chemotherapy, parenteral glycyl-glutamine supplementation was found to hasten neutrophil recovery. A study showed a significantly faster neutrophil recovery in the glutamine-supplemented group compared to the control group, particularly in patients receiving a high-dose cytarabine (B982) regimen nih.gov.

Table 2: Impact of Glycyl-Glutamine Supplementation on Neutrophil Recovery in Leukemia Patients

GroupMedian Duration of Neutropenia (days)Range (days)Significance (P-value)Source
Glutamine Group189-290.052 nih.gov
Control Group22.513-48 nih.gov

Neurobiological Activity: Glycyl-L-glutamine has been identified as a C-terminal dipeptide fragment of β-endorphin caymanchem.com. It acts as an endogenous antagonist of β-endorphin(1-31) in several systems medchemexpress.comcaymanchem.com. Research indicates that Glycyl-glutamine can inhibit morphine-induced respiratory depression, conditioned place preference, tolerance, dependence, and withdrawal caymanchem.com. Cyclo(Gly-Gln), a cyclic derivative, has also shown activity in blocking nicotine (B1678760) place preference and attenuating withdrawal in nicotine-dependent rats researchgate.net.

Prodrug Strategies: Glycyl-containing dipeptides are explored in prodrug strategies to enhance the delivery and efficacy of therapeutic agents. For example, dipeptide monoester prodrugs of floxuridine (B1672851) containing glycyl moieties have been synthesized and evaluated for their chemical stability, resistance to glycosidic bond metabolism, and affinity for peptide transporters like PEPT1 acs.org. While glycyl-containing prodrugs were found to be less stable in buffer, their activation was significantly faster in cell homogenates, suggesting enzymatic action acs.org. Glycyl-sarcosine (Gly-Sar), a dipeptide with an N-methylated peptide bond for enhanced stability against enzymatic degradation, is widely used to study PEPT-1-mediated transport mdpi.com.

The diverse applications of Glycyl-containing dipeptides highlight their significance in various biological and pharmacological contexts, from nutritional support and organ protection to neurobiology and drug delivery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3O4 B171910 Glycyl-d-glutamine CAS No. 115588-13-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4/c8-3-6(12)10-4(7(13)14)1-2-5(9)11/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMUAGGSDZXTHX-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Glycyl D Glutamine

Stereoselective Chemical Synthesis Approaches

The chemical synthesis of Glycyl-d-glutamine is a multi-step process that requires precise control over chemical reactions to ensure the correct stereochemistry and a high-purity final product. researchgate.net The core procedures involve the protection of reactive functional groups, activation of the carboxylic acid moiety, formation of the peptide bond, and subsequent deprotection. researchgate.net

Strategies for the Preparation of Optically Pure D-Glutamine Precursors

A fundamental prerequisite for the synthesis of this compound is the availability of optically pure D-glutamine. Chemical methods to obtain this precursor can be complex. acs.orgsnmjournals.org A common and effective strategy involves the resolution of a racemic mixture of DL-glutamine. researchgate.net One such method begins with the synthesis of DL-glutamic acid, which is then protected and converted to N-phthaloyl-DL-glutamine. researchgate.net The key step in isolating the D-enantiomer is the enzymatic resolution of the DL-glutamine mixture. researchgate.netchembk.com An L-glutamine specific decarboxylase, often sourced from microorganisms like E. coli, selectively degrades the L-glutamine in the racemic mix, leaving the desired D-glutamine, which can then be isolated and purified. researchgate.netchembk.com This chemoenzymatic approach efficiently produces the required chiral precursor. researchgate.net

Optimized Peptide Coupling Reactions for this compound Elaboration

The formation of the amide bond between glycine (B1666218) and D-glutamine is the central step in the synthesis. This is achieved using coupling reagents that activate the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of the other. uniurb.it Over the years, a variety of reagents have been developed to optimize this reaction for speed, efficiency, and the reduction of side reactions. bachem.comsigmaaldrich.com

These reagents are broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium (or uronium) salts. bachem.compeptide.com Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic condensing agents. bachem.compeptide.com However, their use often requires additives such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® to enhance reactivity and suppress side reactions. bachem.comthaiscience.info Phosphonium and aminium reagents are generally more efficient and lead to fewer side reactions. bachem.comsigmaaldrich.com

Reagent ClassExamplesKey Characteristics & FindingsReferences
CarbodiimidesDCC, DIC, EDCClassic coupling agents; often used with additives (e.g., HOBt, HOAt, Oxyma Pure) to increase efficiency and minimize racemization and N-acyl urea (B33335) formation. The urea byproduct of DCC is poorly soluble, while that of DIC is more easily removed. bachem.compeptide.com
Phosphonium SaltsBOP, PyBOP, PyAOPHighly efficient reagents that generate OBt or OAt active esters. PyAOP is particularly effective for coupling sterically hindered or N-methylated amino acids. These reagents do not cause guanidinylation of the free amine. bachem.comsigmaaldrich.compeptide.com
Aminium/Uronium SaltsHBTU, TBTU, HATU, HCTU, COMUVery popular for their high coupling rates and stability in solution, making them suitable for automated synthesis. HATU and HCTU are highly reactive. COMU is a newer-generation reagent based on Oxyma Pure, offering high efficiency and enhanced safety (non-explosive). bachem.comsigmaaldrich.compeptide.com

Control of Chiral Purity and Prevention of Racemization During Peptide Bond Formation

A significant challenge during peptide coupling is the risk of racemization, where the chiral center of the D-glutamine can invert, leading to the formation of the undesired L-diastereomer. sigmaaldrich.com This loss of chiral integrity is a major concern in peptide synthesis. bachem.comsigmaaldrich.com

The primary mechanism for racemization involves the formation of a 5-membered oxazolinone ring intermediate. bachem.comthieme-connect.demdpi.com This occurs when the activated carboxyl group of an N-protected amino acid cyclizes. The α-hydrogen of the oxazolinone is acidic and can be abstracted by a base, leading to a loss of stereochemistry. bachem.commdpi.com Factors that influence racemization include the choice of coupling reagent, base, solvent, and temperature. mdpi.com

Strategies to prevent racemization include:

Use of Urethane-Based Protecting Groups: Standard protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) form urethane (B1682113) linkages that are resistant to forming oxazolinones, thus preserving optical purity. bachem.com

Selection of Base: The use of sterically hindered or weaker non-nucleophilic bases, such as N,N-Diisopropylethylamine (DIPEA) or sym-collidine, is preferred over stronger bases to minimize base-catalyzed proton abstraction. bachem.com

Addition of Racemization Suppressants: Additives like HOBt and its derivatives (e.g., HOAt) are added to the reaction. They react with the activated amino acid to form an active ester that is highly reactive towards coupling but less prone to racemization than other intermediates. bachem.comthaiscience.info

Novel Approaches for Enhanced Yield and Efficiency in Dipeptide Synthesis

More recent innovations include the use of microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes. mdpi.com The combination of microwave heating with efficient coupling reagents, such as titanium tetrachloride (TiCl₄), has been shown to produce dipeptides in high yields and short reaction times while preserving chiral integrity. mdpi.comrsc.org Furthermore, the development of novel, highly efficient, and safer coupling reagents like COMU represents a continuous drive for process optimization in dipeptide synthesis. bachem.comsigmaaldrich.com

Biocatalytic and Enzymatic Synthesis Routes for D-Dipeptides

Biocatalysis offers an alternative to chemical synthesis, leveraging the high specificity and efficiency of enzymes to produce chiral molecules under mild conditions. rsc.orgnih.gov These methods are attractive for their potential to reduce the need for protecting groups and minimize hazardous waste. thieme-connect.de

Enantioselective Enzymatic Transformations in D-Amino Acid Integration

The enzymatic synthesis of D-dipeptides like this compound can be approached by either first producing the D-amino acid precursor enzymatically or by using enzymes that directly catalyze the peptide bond formation with stereocontrol.

Enzymatic production of D-amino acids often involves the stereoselective transformation of prochiral or racemic starting materials. d-aminoacids.comnih.gov Several classes of enzymes are employed for this purpose, as detailed in the table below.

Enzyme ClassReaction MechanismKey Findings & ResearchReferences
D-Amino Acid Transaminases (D-AAT)Catalyzes the stereospecific transfer of an amino group from a donor (e.g., D-alanine) to an α-keto acid, yielding a D-amino acid.Multi-enzyme, one-pot systems have been developed to produce various D-amino acids with yields of 95–99% and enantiomeric excess >99%. d-aminoacids.commdpi.com
D-Amino Acid Dehydrogenases (D-AAdH)Performs asymmetric reductive amination of an α-keto acid into the corresponding D-amino acid.Engineered dehydrogenases show broad substrate acceptance. Cascade reactions coupling an L-amino acid deaminase with a D-AAdH can convert L-amino acids directly into their D-counterparts with >99% ee. rsc.orgd-aminoacids.comnih.gov
Amino Acid RacemasesInterconverts L-amino acids and D-amino acids, creating a racemic mixture from which the desired enantiomer can be isolated or used in a subsequent stereoselective reaction.These enzymes allow for dynamic kinetic resolution processes where 100% of the starting material can theoretically be converted to the desired D-enantiomer. d-aminoacids.com
Hydantoinases / CarbamoylasesA two-enzyme system that resolves racemic hydantoins. A D-hydantoinase opens the ring to form an N-carbamoyl-D-amino acid, which is then hydrolyzed by a D-carbamoylase to the free D-amino acid.This is a widely used industrial process for the production of D-amino acids. rsc.orgmdpi.com

For the direct integration of D-glutamine, chemoenzymatic methods using adenylation (A) domains from nonribosomal peptide synthetases (NRPS) have shown significant promise. asm.orgasm.org Researchers have demonstrated that specific A-domains can activate D-amino acids, which then react with a nucleophile (like glycine) to form ld-, dl-, or dd-dipeptides. asm.orgnih.gov This approach successfully synthesized over 40 different D-amino acid-containing dipeptides, showcasing a versatile and powerful method for creating these "unnatural" molecules. asm.orgnih.gov

Engineering of Biocatalysts for Specific this compound Synthesis

The synthesis of dipeptides containing D-amino acids, such as this compound, is a field of growing interest due to their potential for novel biological activities and enhanced stability compared to their L-isoform counterparts. mdpi.comnih.gov The development of specific biocatalysts for their production is a key objective, moving away from complex chemical methods toward more sustainable enzymatic and whole-cell processes. mdpi.com Engineering biocatalysts through protein and metabolic engineering offers a powerful strategy to create highly specific and efficient production systems for target molecules like this compound.

The primary approaches involve identifying and modifying suitable enzymes to accept D-glutamine and glycine as substrates, and embedding these biocatalysts into optimized microbial hosts. Key enzyme classes that serve as targets for engineering include γ-glutamyltranspeptidases, amino acid ligases, and nonribosomal peptide synthetase (NRPS) domains.

Protein Engineering for Substrate Specificity

A crucial step in developing a biocatalyst for this compound is engineering an enzyme to specifically recognize both glycine and D-glutamine. This is often achieved through rational design and site-directed mutagenesis of enzymes that naturally catalyze similar reactions.

γ-Glutamyltranspeptidase (GGT): Bacterial GGT is a promising candidate for the synthesis of γ-linked this compound. Studies on Escherichia coli GGT have shown that the enzyme can utilize D-glutamine as a γ-glutamyl donor, in addition to its preferred L-glutamine substrate. nih.gov Although the affinity for D-glutamine is lower (Km = 278 μM) compared to L-glutamine (Km = 8.3 μM), it is sufficient for enzymatic synthesis when D-glutamine is supplied at high concentrations. nih.gov Further engineering of the GGT binding pocket could enhance its affinity and catalytic efficiency for D-glutamine and improve its specificity for glycine as the acceptor molecule.

Amino Acid Ligases: This superfamily of enzymes, which includes L-amino acid ligases (Lals) and D-alanine-D-alanine ligases (Ddl), are prime targets for protein engineering.

L-amino acid ligases (Lals) naturally synthesize dipeptides from unprotected L-amino acids. sci-hub.se Their substrate specificity is often strict, but has been successfully altered through mutagenesis. For instance, the L-amino acid ligase BL00235 from Bacillus licheniformis was engineered to selectively synthesize Met-Gly by mutating the Pro85 residue in the C-terminal substrate-binding site, which successfully eliminated the formation of the Met-Met by-product. tandfonline.com Similarly, a single mutation of the Trp332 residue in the N-terminal binding pocket of the Bacillus subtilis Lal, YwfE, was shown to alter substrate specificity, providing a basis for rationally designing ligases for new dipeptides. acs.org This principle could be applied to engineer the substrate-binding pockets of a suitable Lal to accommodate D-glutamine at the C-terminus and glycine at the N-terminus.

D-alanine-D-alanine ligase (Ddl) is an enzyme that naturally joins D-amino acids and is involved in bacterial cell wall synthesis. mdpi.com Its inherent ability to recognize D-enantiomers makes it an attractive starting point. Structure-based mutagenesis of Ddl from Thermotoga maritima has been used to alter its function, for example, to create depsipeptides (molecules with both ester and amide bonds). A double mutant (S137G/Y207F) showed significantly higher activity for its new target substrate. tandfonline.com This demonstrates that D-amino acid-specific ligases are highly amenable to engineering for the production of novel D-amino acid-containing molecules.

Nonribosomal Peptide Synthetase (NRPS) Adenylation Domains: A more complex but powerful chemoenzymatic approach involves using the adenylation (A) domains of NRPS machinery. These domains are responsible for recognizing and activating specific amino acids. Research has shown that A-domains located upstream of an epimerization domain in the NRPS complex can activate D-amino acids. nih.gov By selecting appropriate A-domains, such as TycA-A and BacB2-A, researchers successfully synthesized over 40 different dipeptides containing D-amino acids, demonstrating the broad potential of this system for producing ld-, dl-, and dd-dipeptides. nih.gov

Whole-Cell Biocatalyst Engineering

To create an efficient and industrially viable production system, engineered enzymes are often expressed in a microbial host, creating a "whole-cell biocatalyst". taylorfrancis.com This approach leverages the cell's metabolism to supply energy (ATP) and precursors, and protects the enzyme in a stable intracellular environment. The metabolic engineering of E. coli for the production of the related dipeptide L-alanyl-L-glutamine (Ala-Gln) provides a clear blueprint for how a this compound production strain could be developed. nih.govresearchgate.net

Key engineering strategies for a whole-cell system include:

Overexpression of the Synthesis Enzyme: The gene for the engineered ligase or GGT with specificity for this compound would be introduced into E. coli on a high-expression plasmid.

Elimination of Product Degradation: Native peptidases within the host cell can degrade the newly formed dipeptide, reducing the final yield. To prevent this, key peptidase genes (e.g., pepA, pepB, pepD, pepN) and dipeptide transport systems (e.g., dpp) are knocked out. nih.govresearchgate.net

Enhancement of Precursor Supply: To ensure a high intracellular concentration of D-glutamine, the glutamine synthesis pathway can be optimized. This involves overexpressing glutamine synthetase (GlnA) to convert glutamate (B1630785) to glutamine. nih.govresearchgate.net Furthermore, genes involved in glutamine degradation (glsA, glsB) and feedback regulation of glutamine synthetase (glnE, glnB) can be deleted to maximize the accumulation of the glutamine precursor. nih.govresearchgate.net A source of D-glutamine would need to be provided, either externally or through the co-expression of a glutamate racemase.

This multi-faceted engineering approach can transform a standard laboratory strain of E. coli into a specialized microbial cell factory capable of efficiently producing the target dipeptide. For L-alanyl-L-glutamine, such strategies resulted in a final engineered strain that produced 71.7 mM of the dipeptide with a productivity of 3.98 mM/h. nih.gov

Data Tables

The following table summarizes selected research findings on the engineering of biocatalysts for dipeptide synthesis, illustrating the methods and outcomes that could be applied to this compound.

Table 1: Examples of Engineered Biocatalysts for Dipeptide Synthesis

Enzyme (Source)Engineering StrategyTarget ProductKey Findings & ResultsReference
L-amino acid ligase (BL00235 from B. licheniformis)Site-directed mutagenesis (P85F/Y/W) of C-terminal binding site.Met-GlyMutants lost the ability to synthesize Met-Met as a by-product, increasing selectivity for the desired Met-Gly dipeptide. tandfonline.com
D-alanine-D-alanine ligase (TmDdl from T. maritima)Structure-based site-directed mutagenesis (S137G/Y207F).D-alanyl-D-lactate (Depsipeptide)The double mutant showed the highest synthesizing activity for the target depsipeptide compared to single mutants or wild type. tandfonline.com
L-amino acid ligase (RizA from B. subtilis)Site-directed mutagenesis (S156A) of substrate binding pocket.Arg-PheThe S156A variant increased the product yield to 40%, a 270% increase compared to the wild-type enzyme. mdpi.com
Whole-cell E. coliOverexpression of L-amino acid α-ligase (BacD) and glutamine synthetase (GlnA); knockout of peptidases and regulatory genes.L-alanyl-L-glutamineFinal engineered strain produced 71.7 mM of product with a conversion rate of 71.7% from glutamic acid. nih.gov
NRPS Adenylation Domains (TycA-A, BacB2-A)Chemoenzymatic system using selected A-domains.>40 D-amino acid-containing dipeptidesSuccessfully synthesized a wide variety of ld-, dl-, and dd-dipeptides, showing broad applicability for D-amino acid substrates. nih.gov

High Resolution Analytical Chemistry of Glycyl D Glutamine

Chromatographic Techniques for Stereoisomeric Resolution

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for separating and quantifying Glycyl-d-glutamine from its L-enantiomer and other related compounds. The challenge lies in distinguishing between molecules that share the same chemical formula but differ only in their three-dimensional arrangement.

The differentiation of this compound from Glycyl-L-glutamine often necessitates chiral chromatographic approaches. While specialized chiral columns can directly resolve enantiomers, derivatization strategies combined with conventional columns can also achieve this separation efficiently.

One effective method for separating Glycyl-L-glutamine and its chiral isomer, this compound, involves pre-column derivatization followed by HPLC. This approach allows for the use of common chromatographic columns, such as those packed with octadecyl silane (B1218182) after base passivation, thereby avoiding the need for more expensive and less durable special chiral columns. google.com In one reported instance, the derivatized this compound exhibited a retention time of 20.053 minutes, while Glycyl-L-glutamine had a retention time of 21.367 minutes, demonstrating effective separation with a degree of separation of 1.99. google.com

CompoundRetention Time (min)Chromatographic ColumnDerivatization Reagent
This compound20.053Octadecyl silane (base passivation)Nα-(5-fluoro-2,4-dinitrophenyl)-L-amino acid compound
Glycyl-L-glutamine21.367Octadecyl silane (base passivation)Nα-(5-fluoro-2,4-dinitrophenyl)-L-amino acid compound

General approaches for chiral amino acid and dipeptide separation by HPLC include ligand exchange chromatography, which utilizes a chiral selector ligand in the stationary phase to form transient diastereomeric complexes with the chiral solutes. The difference in stability of these complexes dictates the elution order of the enantiomers. windows.net Columns like ReproSil Chiral-AA have also been successfully employed for the separation of L- and D-enantiomers of various amino acids, with L-enantiomers typically eluting before their D-counterparts. nih.gov

Derivatization is a critical step in the chromatographic analysis of this compound, particularly for enhancing detectability and facilitating chiral separation. By introducing a chromophore or fluorophore, the derivatized product can be detected with higher sensitivity using UV-Vis or fluorescence detectors.

A highly effective derivatization strategy for Glycyl-L-glutamine and its D-isomer involves the use of Nα-(5-fluoro-2,4-dinitrophenyl)-L-amino acid compounds as derivatization reagents. This pre-column derivatization not only imparts strong UV absorption to the products, enabling convenient measurement, but also offers several advantages: gentle reaction conditions, fast reaction kinetics, and stable derivatization products. google.com This method allows for the sensitive detection of the this compound chiral isomer, with a quantitative limit of 0.02% (0.067 μg/ml) relative to Glycyl-L-glutamine. google.com

Other derivatization reagents, such as 2,4′-dibromoacetophenone, have been used for N-acyl amino acid surfactants to yield 4′-bromophenacyl esters, suitable for spectrophotometric detection by HPLC-UV/MS. mdpi.com For general amino acid analysis, reagents like o-phthaldiadehyde (OPA) are commonly employed for online derivatization in HPLC/fluorescence detection systems, producing fluorescent derivatives. plos.org Silylation with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to make polar amino acids more volatile for GC analysis. sigmaaldrich.com

Mass Spectrometric Approaches for Structural Characterization

Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound, offering high specificity and sensitivity. Tandem mass spectrometry (MS/MS) is particularly powerful for differentiating isomers and elucidating fragmentation pathways.

Tandem mass spectrometry (MS/MS) plays a crucial role in distinguishing between isomeric forms of peptides, including this compound and its related isomers. The technique relies on generating specific fragment ions unique to each isomer. mdpi.com

For Glycyl-DL-glutamine, MS-MS data indicates a precursor ion of [M+H]+ at m/z 204.0979. Key fragment ions observed include m/z 187, 186, and 176. nih.gov While direct MS/MS data specifically for the differentiation of this compound from Glycyl-L-glutamine is not widely detailed in general databases, the principles applied to other glutamine-containing peptides and amino acid isomers are highly relevant. For instance, LC/MS-based approaches have been developed to characterize isomeric products of glutamine deamidation (e.g., glutamic acid and iso-glutamic acid) by utilizing diagnostic fragments produced through orthogonal fragmentation pathways. acs.orgresearchgate.net This enables the simultaneous detection and differentiation of these isomeric forms. acs.orgresearchgate.net Similarly, Long-Length Electrostatic Repulsion-Hydrophilic Interaction Chromatography-Tandem Mass Spectrometry (LERLIC-MS/MS) has been shown to separate and characterize glutamine deamidation isomers (α-Glu and γ-Glu) from complex biological samples, demonstrating the capability of MS/MS to differentiate closely related glutamine-derived isomers. acs.org

The development of diagnostic fragmentation patterns is key to using mass spectrometry for stereochemical assignment. These patterns involve identifying specific fragment ions or differences in their relative abundances that are characteristic of a particular stereoisomer.

While specific diagnostic fragmentation patterns solely for distinguishing this compound from Glycyl-L-glutamine via MS/MS are not explicitly detailed in the provided search results, the general methodology applies. For glutamine-containing peptides, diagnostic fragments have been successfully used to pinpoint the location of modified residues and differentiate isomeric deamidation products. acs.orgresearchgate.net The observed fragment ions for Glycyl-DL-glutamine (m/z 187, 186, 176) serve as a starting point for further investigation into how the stereochemistry of the glutamine residue might influence their relative intensities or lead to the formation of unique low-abundance fragments. nih.gov Advanced MS techniques, such as ultraviolet photodissociation (UVPD) mass spectrometry, are also being explored for quantitative chiral analysis, suggesting that subtle differences in fragmentation patterns can be leveraged for stereochemical differentiation. frontiersin.org

Advanced Spectroscopic Methods for Conformational and Chiral Analysis

Beyond chromatography and mass spectrometry, advanced spectroscopic methods provide invaluable insights into the conformational preferences and chiral properties of this compound. These techniques probe the interaction of light with the molecule, revealing details about its three-dimensional structure and optical activity.

Circular Dichroism (CD) Spectroscopy: Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformation and stability of peptides and proteins in solution. nih.govresearchgate.net It measures the differential absorption of left and right circularly polarized light by chiral molecules. For small chiral molecules, the CD spectra of enantiomers are typically equal in intensity but opposite in sign, appearing as mirror images of each other. nih.gov While specific CD spectra for this compound are not directly provided, the technique is broadly applicable to peptides containing D-amino acids. CD can reveal information about the secondary structure elements (e.g., alpha-helices, beta-sheets, random coils) and conformational changes in peptides. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about the structure, dynamics, and conformation of molecules in solution. Both ¹H NMR and ¹³C NMR spectra are available for Glycyl-DL-glutamine. nih.gov For Glycyl-L-glutamine monohydrate, ¹H NMR spectra have also been reported. chemicalbook.com

Studies on glutamic acid-containing dipeptides, such as Glycyl-Glutamate (GlyGlu), have demonstrated the utility of ¹H and ¹³C NMR in deducing chemical shifts and coupling constants, which are crucial for understanding the molecule's solution-state conformation. For GlyGlu, the geminal Cβ methylene (B1212753) protons of the glutamic acid residue exhibit different chemical shifts and splitting patterns in ¹H NMR, reflecting their dissymmetric environment and providing insights into the side-chain conformation. nih.gov Furthermore, NMR spectroscopy can be used to determine the sequence of dipeptides containing glutamic acid and to differentiate between α- and γ-glutamyl bonds by analyzing chemical shifts in acidic, aqueous, and basic solutions. tandfonline.com

Vibrational Circular Dichroism (VCD) Spectroscopy: Vibrational Circular Dichroism (VCD) is a relatively newer spectroscopic technique that is highly sensitive to the three-dimensional structure and absolute configuration of chiral molecules. nih.govru.nl VCD measures the differential absorption of circularly polarized infrared light at vibrational frequencies. For enantiomers, VCD spectra are equal in intensity but opposite in sign, while their infrared (IR) spectra appear the same. nih.gov

Computational studies using density functional theory (DFT) have been employed to simulate VCD and IR absorption spectra of amino acids, including glutamine, revealing characteristic VCD signature bands for specific vibrational modes. researchgate.net VCD is capable of investigating the detailed conformational distributions of molecules and can unravel the supramolecular organization of peptides. nih.govresearchgate.net Its sensitivity to detailed molecular structure makes it a valuable tool for determining the absolute configuration of chiral systems, including D-amino acid containing peptides. ru.nlnih.gov

Nuclear Magnetic Resonance Spectroscopy for Diastereomeric Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental analytical technique widely employed for the structural elucidation of organic molecules, including peptides. It is particularly powerful for the discrimination of diastereomers due to the inherent sensitivity of nuclear spins to their local chemical environment. Diastereomers, unlike enantiomers, are stereoisomers that are not mirror images of each other and possess different physical and chemical properties, including distinct NMR spectra. researchgate.netresearchgate.net

In the context of this compound, the chirality originates from the D-glutamine residue. If one were to compare this compound with its diastereomer, Glycyl-L-glutamine, their NMR spectra would exhibit discernible differences in chemical shifts for corresponding nuclei. This phenomenon arises because the protons (or other NMR-active nuclei) in diastereomeric molecules experience slightly different magnetic environments, leading to non-equivalent chemical shifts. researchgate.netresearchgate.net

To enhance the differentiation of diastereomers, various strategies can be employed in NMR spectroscopy:

Chiral Solvating Agents (CSAs): These agents interact non-covalently with the chiral analyte, forming transient diastereomeric solvates. The differential interactions lead to distinct chemical shifts for the protons of the diastereomers, allowing for their resolution and quantification. researchgate.netresearchgate.net

Chiral Derivatizing Agents (CDAs): Covalent bonding with a CDA transforms enantiomers into diastereomers, which then exhibit different chemical shifts in their NMR spectra. researchgate.net

Self-Induced Diastereomeric Anisochrony (SIDA): In some cases, chiral compounds can self-associate in solution to form diastereomeric aggregates, leading to observable chemical shift differences in enantiomerically enriched mixtures even without external chiral auxiliaries. mdpi.com

Illustrative 1H NMR Chemical Shifts for a Glycyl-Glutamine Dipeptide (in D2O, 400 MHz)

The following table provides illustrative 1H NMR chemical shifts for a Glycyl-Glutamine dipeptide, similar to data observed for Glycyl-L-glutamine. chemicalbook.com In a comparison between this compound and Glycyl-L-glutamine, the corresponding protons in each diastereomer would exhibit slightly different chemical shifts, allowing for their identification and quantification.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Glycine (B1666218) α-CH23.87s2H
Glutamine α-CH4.22dd1H
Glutamine β-CH21.97, 2.14m2H
Glutamine γ-CH22.34t2H
NH2 (Glycine)(exchangeable)--
NH2 (Glutamine)(exchangeable)--
COOH(exchangeable)--

Note: The exact chemical shifts can vary depending on solvent, concentration, temperature, and pH. For diastereomeric identification, the key is the difference in chemical shifts between corresponding protons in the D- and L-forms.

Circular Dichroism Spectroscopy for Chiral Signature Assessment

Circular Dichroism (CD) spectroscopy is an optical technique that measures the differential absorption of left and right circularly polarized light by a sample. creative-proteomics.comramauniversity.ac.inntu.edu.sgjascoinc.com This phenomenon, known as circular dichroism, occurs exclusively in optically active (chiral) molecules when they absorb light at specific wavelengths. ntu.edu.sgjascoinc.comportlandpress.com The resulting CD spectrum, typically plotted as molar ellipticity ([θ]) or absorbance difference (ΔA) versus wavelength, provides valuable information about the chiral molecule's absolute configuration, conformation, and secondary structure. creative-proteomics.comramauniversity.ac.in

For dipeptides like this compound, the chromophores responsible for CD signals primarily include the peptide backbone (amide bonds) and any chiral centers in the amino acid residues. In the far-ultraviolet (UV) region (typically 190-250 nm), the peptide bonds contribute significantly to the CD spectrum, providing insights into the secondary structural elements, even in short peptides. nih.gov The presence of a D-amino acid, such as D-glutamine in this compound, will impart a distinct chiral signature to the molecule, leading to a characteristic CD spectrum.

The CD spectrum of a chiral dipeptide is a sensitive indicator of its three-dimensional arrangement in solution. The sign and magnitude of the Cotton effects (peaks or troughs in the CD spectrum) at specific wavelengths are directly related to the stereochemistry and conformation of the molecule. For instance, the CD spectra of enantiomers are mirror images of each other (equal in magnitude, opposite in sign). portlandpress.com However, for diastereomers like this compound and Glycyl-L-glutamine, their CD spectra would be related but not necessarily mirror images, reflecting their different absolute configurations and potentially different preferred conformations.

Measuring the CD spectrum across the far-UV range (e.g., 190-250 nm) to observe features related to the peptide backbone.

Analyzing the presence and characteristics (wavelength, intensity, sign) of any Cotton effects.

Comparing the spectrum to known reference spectra of similar chiral dipeptides or using computational tools to predict the expected chiral signature based on its structure.

Conceptual Circular Dichroism Data for this compound

The following table illustrates the type of data points that would be collected in a CD experiment for this compound, demonstrating how molar ellipticity is reported at various wavelengths. The specific values would depend on the compound's unique chiral signature and conformation.

Wavelength (nm)Molar Ellipticity ([θ], deg cm² dmol⁻¹)
190+X
200-Y
210-Z
220-W
230+V

Note: The values X, Y, Z, W, V are placeholders representing the expected positive or negative ellipticity values at different wavelengths, which constitute the chiral signature.

Enzymatic Recognition and Metabolic Processing of Glycyl D Glutamine

Stereospecificity of Peptidases and Hydrolysis Kinetics

Peptidases, enzymes responsible for cleaving peptide bonds, often exhibit high stereospecificity, preferentially acting on peptides composed of L-amino acids. The presence of D-amino acids can significantly alter the efficiency and even the occurrence of enzymatic hydrolysis.

Substrate Specificity of Dipeptidases for Glycyl-d-Glutamine versus Glycyl-L-Glutamine

Dipeptidases generally show a strong preference for dipeptides composed of L-amino acids. Peptides containing D-amino acids are known to be protease-resistant, a characteristic often exploited in drug development to extend their half-lives in vivo. nih.govtandfonline.com For example, studies on various cell-penetrating peptides (CPPs) have shown that replacing L-amino acids with their D-counterparts can protect them from degradation by cytosolic enzymes. nih.gov While specific detailed comparisons of hydrolysis kinetics for this compound versus Glycyl-L-glutamine by various dipeptidases are not extensively detailed in the provided search results, the general principle of D-amino acid resistance to proteolysis suggests that this compound would be less susceptible to enzymatic breakdown by L-amino acid-specific peptidases than Glycyl-L-glutamine. Glycyl-L-glutamine is known to be rapidly hydrolyzed by dipeptidases, with a plasma half-life of less than 10 minutes, making it an efficient source of its constituent amino acids. nih.gov

Some peptidases, like γ-glutamyl transpeptidase (GGT), exhibit strict stereospecificity for L-amino acid acceptor substrates in humans, although some bacterial GGTs can utilize both L- and D-acceptor substrates. bhsai.org A glycyl-specific TET aminopeptidase (B13392206) complex from Pyrococcus horikoshii was found to be devoid of D-stereospecificity, meaning it could not cleave D-alanine residues. nih.gov This highlights that the stereospecificity of peptidases is crucial and varies between enzymes and organisms.

Investigation of Enzymatic Degradation Pathways and Rates

The enzymatic degradation of dipeptides typically involves hydrolysis of the peptide bond, releasing the constituent amino acids. For Glycyl-L-glutamine, this process yields glycine (B1666218) and L-glutamine. nih.gov The rapid hydrolysis of Glycyl-L-glutamine in plasma and its subsequent metabolism by various organs, including the kidney, splanchnic organs, and peripheral organs, has been observed. nih.govnih.gov

In contrast, the presence of D-glutamine in this compound would likely lead to different degradation pathways or significantly reduced degradation rates due to the stereospecificity of most peptidases. D-peptides are generally known for their protease resistance, which contributes to their extended half-lives compared to L-peptides. nih.govtandfonline.com This resistance means that this compound would likely persist longer in biological systems in its intact dipeptide form, as compared to Glycyl-L-glutamine.

Mechanisms of Cellular Translocation and Bioavailability

The cellular uptake and bioavailability of dipeptides are mediated by specific transport systems, which also exhibit stereochemical preferences.

Comparative Analysis of Cellular Uptake via Peptide Transporters

Peptide transporters, such as PepT1 and PepT2, are crucial for the absorption of di- and tripeptides in the intestine and kidney, and for maintaining neuropeptide homeostasis in the brain. mdpi.comnih.gov These transporters generally exhibit broad substrate specificity but show a higher affinity for peptides containing L-amino acids compared to those with D-amino acid residues. mdpi.comannualreviews.org In some cases, peptides containing D-stereoisomers are not absorbed by these transporters. mdpi.com

For instance, studies on pig jejunum have shown that Glycyl-L-glutamine is transported and can inhibit the uptake of other dipeptides like glycyl-L-sarcosine, suggesting interaction with PepT1-like transporters. harvardapparatus.com While Glycyl-L-glutamine is readily absorbed, the absorption of this compound via these canonical peptide transporters is expected to be significantly lower or non-existent due to the stereochemical preference for L-amino acids.

A comparative study on the absorption and transport of different glutamine dipeptides in the small intestine of weaned piglets found that the absorption rate of Alanyl-glutamine (Ala-Gln) was faster than that of Glycyl-glutamine (Gly-Gln), and both were faster than free glutamine monomer. elewa.org This indicates that dipeptides are absorbed as intact forms and then rapidly hydrolyzed. However, this study likely refers to Glycyl-L-glutamine.

Influence of Stereochemistry on Membrane Permeation

The stereochemistry of a compound can significantly influence its ability to permeate biological membranes. While some studies suggest that cellular uptake of certain cell-penetrating peptides can be independent of peptide backbone chirality, others indicate that chirality does impact membrane interactions and permeation. nih.gov

Research on membrane permeability selection has shown that biological membranes can exhibit enantioselective permeation. For example, some membranes uniquely select for L-amino acids, while others select for D-sugars. plos.orgastrobiology.complos.org Specifically, studies using droplet interface bilayers have revealed enantioselective permeation of amino acids and dipeptides through chiral phospholipid bilayers, with L-enantiomers permeating faster than D-enantiomers. escholarship.org This suggests that the D-configuration of glutamine in this compound could lead to reduced membrane permeation compared to Glycyl-L-glutamine, impacting its passive diffusion across cell membranes. The interaction of D-amino acid-containing peptides with membranes can differ, with some studies suggesting they bind to the surface of simulated mammalian membranes without forming pores, unlike their L-counterparts. mdpi.com

Intracellular Fate and Downstream Metabolite Generation

The intracellular fate of this compound would largely depend on its ability to enter cells and its susceptibility to intracellular peptidases. Given the general resistance of D-peptides to L-amino acid-specific proteases, this compound is likely to persist longer in its intact form within the cell if it manages to enter.

For Glycyl-L-glutamine, once inside the cell, it is typically decomposed into its amino acid building blocks, glycine and L-glutamine, by intracellular peptidases. researchgate.net These amino acids then enter various metabolic pathways. L-glutamine is a crucial amino acid involved in energy metabolism, nitrogen exchange, nucleotide synthesis, and ammonia (B1221849) detoxification. jpccr.eunih.gov It is highly utilized by rapidly dividing cells and serves as a primary metabolic fuel for intestinal epithelial cells. jpccr.eunhri.org.tw

Differential Metabolization of D- and L-Isomers in in vitro Cell Culture Systems

In vitro cell culture systems provide a controlled environment to study the differential metabolization of D- and L-isomers. While L-glutamine is the most abundant free amino acid in the body and a critical nutrient for cell proliferation and function in cell culture, it has been established that cells in tissue culture are capable of metabolizing both D- and L-isomers of glutamine.

Glycyl-L-glutamine is frequently utilized in cell culture media as a stable and efficient substitute for free L-glutamine. This dipeptide offers enhanced stability in aqueous solutions and resists non-enzymatic degradation into ammonia and pyroglutamate, thereby ensuring a sustained and consistent supply of L-glutamine for cellular metabolic requirements. This widespread adoption underscores the efficient enzymatic machinery within cultured cells to hydrolyze Glycyl-L-glutamine and subsequently utilize the released L-glutamine.

Given that this compound is expected to hydrolyze into glycine and D-glutamine, its metabolization in cell culture systems would then depend on the cells' inherent capacity to process D-glutamine. Studies indicate that D-glutamine can be taken up by cells, and its metabolism can proceed through specific pathways, albeit often distinct from those of L-isomers.

Table 1: Comparative Metabolization of Glutamine Isomers in Cell Culture Systems

CompoundStability in Aqueous SolutionPrimary Hydrolysis Products (from dipeptide)Metabolization in Cell CultureKey Enzymes Involved (for free amino acid)
Glycyl-L-glutamineHighGlycine, L-GlutamineReadily metabolizedGlutaminase (GLS)
This compoundExpected HighGlycine, D-GlutamineMetabolizedD-Glutamine Amidase

Note: While Glycyl-L-glutamine is well-documented for its stability and use in cell culture, direct comparative data on the metabolization rates of this compound versus Glycyl-L-glutamine dipeptides in mammalian cell culture systems are less extensively reported. The metabolization of this compound is inferred to proceed via its hydrolysis to D-glutamine, which cells are known to metabolize.

Potential for Catabolic Conversion to D-Glutamate and Other D-Amino Acid Derivatives

Following the enzymatic hydrolysis of this compound, the released D-glutamine becomes available for further catabolic processing. A primary catabolic step for D-glutamine involves its conversion to D-glutamate. This reaction can be catalyzed by enzymes such as D-glutamine amidase. Furthermore, glial cells in mammals have demonstrated the ability to convert D-glutamate into D-glutamine via glutamine synthetase, indicating an interconversion capacity for these D-isomers.

The catabolism of D-glutamate proceeds through distinct enzymatic pathways. In mammalian systems, D-glutamate can be degraded by D-aspartate oxidase (DDO), a peroxisomal flavoenzyme. DDO catalyzes the oxidative deamination of D-glutamate, producing 2-oxoglutarate, hydrogen peroxide (H₂O₂), and ammonium (B1175870) (NH₄⁺). While DDO is highly specific for acidic D-amino acids like D-aspartate and D-glutamate, another enzyme, D-amino acid oxidase (DAO), also contributes to the degradation of various D-amino acids, converting them to their corresponding α-keto acids, ammonia, and hydrogen peroxide.

The resulting α-ketoglutarate (also known as 2-oxoglutarate) from D-glutamate catabolism is a crucial intermediate in central carbon metabolism. It can directly enter the tricarboxylic acid (TCA) cycle, thereby integrating the carbon skeleton derived from D-glutamine into the cell's energy production and biosynthetic pathways. This highlights a mechanism by which D-amino acids, initially present as part of a dipeptide like this compound, can contribute to the cellular metabolic pool.

In addition to mammalian pathways, novel D-glutamate catabolic pathways have been identified in microorganisms, such as marine bacteria. For example, in Pseudoalteromonas sp. CF6-2, D-glutamate is converted to N-acetyl-D-glutamate by N-acetyltransferase (DgcN), which is then racemized to N-acetyl-L-glutamate by a racemase (DgcA), ultimately leading to L-glutamate. This demonstrates a mechanism for the conversion of a D-amino acid to its L-enantiomer, which can then be processed through conventional L-amino acid metabolic routes.

Table 2: Key Enzymes and Products in D-Glutamine and D-Glutamate Catabolism

SubstrateEnzymeProductsMetabolic Fate of Products
This compoundPeptidases (Hydrolysis)Glycine, D-GlutamineD-Glutamine enters D-amino acid metabolic pathways
D-GlutamineD-Glutamine AmidaseD-Glutamate, AmmoniaD-Glutamate further catabolized
D-GlutamateD-Aspartate Oxidase (DDO)2-Oxoglutarate, H₂O₂, NH₄⁺2-Oxoglutarate enters TCA cycle
D-GlutamateD-Amino Acid Oxidase (DAO)α-Keto Acid, H₂O₂, NH₃ (general)α-Keto acids enter central carbon metabolism

Molecular Interactions and Proposed Biological Mechanisms of Glycyl D Glutamine

Stereochemical Determinants of Molecular Recognition

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical factor in determining its biological activity. In the case of peptides, the chirality of the constituent amino acids plays a pivotal role in their interaction with biological targets, which are themselves chiral. The use of D-amino acids, the enantiomers of the naturally occurring L-amino acids, can profoundly alter the structure, stability, and function of a peptide.

The incorporation of D-amino acids into peptides can lead to significant changes in binding affinity and specificity for their biological targets. Living organisms predominantly utilize L-amino acids for protein synthesis, and as a result, enzymes and receptors have evolved to recognize and bind to L-peptides with high specificity. The introduction of a D-amino acid can disrupt the conventional hydrogen bonding and hydrophobic interactions that govern ligand-receptor binding.

In many instances, D-peptides exhibit reduced affinity for the targets of their L-counterparts. This is because the spatial orientation of the side chains and the peptide backbone is altered, preventing an optimal fit into the binding pocket of a receptor or the active site of an enzyme. However, in some cases, D-peptides can exhibit enhanced or novel binding activities. This can be due to increased resistance to proteolytic degradation, leading to a longer biological half-life, or the ability to adopt unique conformations that allow for interactions with different targets.

The specificity of D-peptide interactions is also a key consideration. While an L-peptide may have a high affinity for a specific receptor subtype, its D-enantiomer might bind to a different subtype or even a completely different class of receptors. This altered specificity can be exploited in the design of therapeutic peptides with improved selectivity and reduced off-target effects.

The altered stereochemistry of D-peptides can lead to non-canonical binding modes, where the peptide interacts with its target in a manner that deviates from the established binding paradigm of its L-isomer. For instance, a D-peptide might bind to a different region of the receptor, utilize a different set of interacting residues, or induce a distinct conformational change in the target protein upon binding.

These non-canonical interactions can result in novel pharmacological profiles. A D-peptide could act as an antagonist at a receptor where its L-counterpart is an agonist, or it could modulate the activity of the receptor in an allosteric fashion. The exploration of these non-canonical binding modes is an active area of research in peptide drug discovery, as it opens up new avenues for the development of therapeutics with unique mechanisms of action. Non-canonical mutagenesis, for example, allows for a detailed examination of how changes in peptide chemical structure affect folding and binding.

Mechanistic Basis for Differential Biological Activity and Selectivity

The stereochemistry of Glycyl-d-glutamine is the primary determinant of its distinct biological activity profile when compared to its L-isomer and other related peptides. The spatial arrangement of the D-glutamine residue significantly influences its ability to interact with biological targets and elicit a downstream response.

Research into the neurobiological effects of glycyl-glutamine dipeptides has revealed a stark difference in the activity of the D- and L-isomers. In studies investigating the rewarding effects of nicotine (B1678760), Glycyl-L-glutamine was shown to inhibit both the acquisition and expression of nicotine-induced conditioned place preference. In contrast, this compound was found to be ineffective in the same assay, demonstrating a clear lack of biological response in this specific neurobiological context. researchgate.net This suggests that the neuronal targets involved in mediating the effects of Glycyl-L-glutamine are stereospecific and unable to recognize or be modulated by the D-enantiomer.

A comparative analysis of this compound with its L-isomer and the cyclic derivative, Cyclo(Glycyl-Glutamine), further highlights the importance of stereochemistry and conformational flexibility in determining biological activity. While this compound was inactive, both Glycyl-L-glutamine and Cyclo(Glycyl-Glutamine) demonstrated inhibitory effects on the expression of nicotine place preference. researchgate.net

The activity of Cyclo(Glycyl-Glutamine) is particularly insightful. researchgate.net As a cyclic dipeptide, it has a more constrained conformation compared to the linear Glycyl-L-glutamine. researchgate.net The fact that it retains biological activity suggests that the bioactive conformation of Glycyl-L-glutamine may be similar to the rigid structure of the cyclic form. The inactivity of this compound can be attributed to its inability to adopt this specific three-dimensional shape required for effective binding to its neuronal target.

CompoundEffect on Nicotine Conditioned Place Preference
This compoundIneffective researchgate.net
Glycyl-L-glutamineInhibits acquisition and expression researchgate.net
Cyclo(Glycyl-Glutamine)Blocks expression researchgate.net

While direct studies on the effects of this compound on intracellular signaling pathways are limited, the known actions of its L-isomer provide a framework for understanding how stereochemistry might influence these cascades. L-glutamine and its derivatives are known to modulate key signaling pathways involved in cell growth, inflammation, and stress responses.

mTOR Signaling: The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and metabolism. L-glutamine is a known activator of mTORC1 signaling. nih.govembopress.orgnih.govresearchgate.net In contrast, studies on Glycyl-L-glutamine have shown that in certain cell types, it can decrease mTOR phosphorylation. ucdavis.edu Given the stereospecificity of cellular uptake and metabolic pathways, it is plausible that this compound would have a different, likely attenuated or absent, effect on mTOR signaling.

NF-κB Signaling: The NF-κB (nuclear factor-kappa B) pathway is a critical mediator of the inflammatory response. L-glutamine has been shown to have anti-inflammatory effects by inhibiting NF-κB activation. nih.govduke.eduresearchgate.netnih.gov This is achieved by preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. nih.govduke.edu The stereospecific nature of the enzymes and receptors involved in this pathway suggests that this compound would not share the same NF-κB inhibitory properties as its L-counterpart.

MAPK Signaling: The MAPK (mitogen-activated protein kinase) signaling pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. L-glutamine can modulate MAPK pathways, for instance, by inducing MAPK phosphatase-1 (MKP-1), which in turn deactivates p38 MAPK. nih.gov The enzymes and protein-protein interactions within the MAPK cascades are highly specific, making it unlikely that this compound would have the same modulatory effects.

Signaling PathwayReported Effect of L-Glutamine/Glycyl-L-GlutaminePredicted Effect of this compound
mTORL-glutamine activates; Glycyl-L-glutamine can decrease phosphorylation nih.govembopress.orgnih.govresearchgate.netucdavis.eduLikely attenuated or no effect
NF-κBInhibits activation nih.govduke.eduresearchgate.netnih.govLikely no inhibitory effect
MAPKModulates activity (e.g., induces MKP-1) nih.govLikely no modulatory effect

Influence on Cellular Homeostasis and Stress Response Pathways (Hypothetical Framework)

Cellular homeostasis is a state of steady internal, physical, and chemical conditions maintained by living systems. This equilibrium is constantly challenged by internal and external stressors, which activate a complex network of stress response pathways. While direct evidence for this compound's role in these processes is not available, a hypothetical framework can be proposed based on the known biological significance of its components, glycine (B1666218) and glutamine. Glutamine, in its L-isomeric form, is crucial for numerous cellular functions, including energy metabolism, nitrogen transport, and pH balance nih.gov. It is considered a conditionally essential amino acid during periods of severe metabolic stress nih.gov. Both glutamine and glycine are integral to pathways that manage cellular stress, suggesting that a dipeptide containing them could theoretically influence these systems nih.govnih.gov. However, the presence of the D-isomer of glutamine introduces significant uncertainty, as enzymatic pathways in mammals are highly stereospecific and typically metabolize L-amino acids.

Theoretical Implications for Redox Balance Modulation

Redox balance, the equilibrium between reactive oxygen species (ROS) and antioxidants, is a critical component of cellular homeostasis. Disruption of this balance leads to oxidative stress, which is implicated in numerous pathological conditions. Glutamine and glycine are direct precursors for the synthesis of glutathione (B108866) (GSH), the most abundant endogenous non-protein antioxidant nih.govnih.gov.

Theoretically, if this compound were hydrolyzed into glycine and D-glutamine, its ability to modulate redox balance would depend on the subsequent metabolic fate of D-glutamine. It is plausible that D-glutamine could be converted to D-glutamate by a D-amino acid oxidase, which could then potentially be transaminated to α-ketoglutarate, an intermediate in the Krebs cycle. However, its direct incorporation into glutathione is unlikely, as the enzyme glutathione synthetase is specific for L-glutamate.

While no direct studies on this compound exist, research on the related dipeptide, Glycyl-L-glutamine (Gly-Gln), provides a basis for hypothetical comparison. Studies in animal models have shown that dietary supplementation with Gly-L-Gln can enhance antioxidant capacity. For instance, it has been observed to increase the levels of total antioxidant capacity and superoxide dismutase (SOD), a key antioxidant enzyme, while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation nih.govrsc.orgresearchgate.net. In a model of severe burn injury, Gly-Gln supplementation was shown to increase myocardial GSH content, thereby protecting the tissue from oxidative damage nih.gov.

These findings in the L-isomer form the basis for hypothesizing a potential, though likely less efficient, antioxidant role for this compound, contingent on its bioavailability and the cell's ability to process D-amino acids.

Table 1: Reported Antioxidant Effects of Glycyl-L-Glutamine in Biological Systems (Illustrative for Hypothetical Comparison) This table summarizes findings for the L-isomer to provide context for the theoretical discussion of the D-isomer.

BiomarkerObserved EffectBiological ContextReference
Total Antioxidant Capacity (T-AOC)IncreasedSerum and liver of weaned piglets nih.govresearchgate.net
Superoxide Dismutase (SOD)IncreasedSerum, liver, and ileum of piglets nih.govrsc.orgresearchgate.net
Malondialdehyde (MDA)DecreasedSerum, liver, and ileum of piglets nih.govrsc.orgresearchgate.net
Glutathione (GSH)IncreasedMyocardial tissue in rats post-burn injury nih.gov

Computational Modeling of Interaction with Chaperone Proteins and Stress Inducers

Computational modeling, including molecular docking and molecular dynamics simulations, offers a powerful, non-experimental method to predict the interactions between small molecules and proteins. This approach could be used to explore the hypothetical binding of this compound to key proteins involved in the cellular stress response, such as chaperone proteins (e.g., Heat shock protein 90, Hsp90) or enzymes that induce stress (e.g., certain oxidases).

Chaperone proteins are critical for maintaining cellular homeostasis by assisting in the proper folding of other proteins, a process that can be disrupted by cellular stress nih.gov. A computational study could model whether this compound is likely to bind to any of the known active or allosteric sites on a chaperone like Hsp90. Molecular docking would predict the preferred binding pose and estimate the binding affinity (often expressed as a binding energy or docking score). A lower binding energy suggests a more stable interaction.

Following docking, molecular dynamics simulations could be run to observe the stability of the predicted binding pose over time in a simulated physiological environment. These simulations can reveal how the dipeptide might influence the protein's conformational dynamics and, by extension, its function nih.govresearchgate.net.

As no such studies have been published for this compound, the table below is purely illustrative of the type of data that such a computational investigation might yield. It presents hypothetical binding energies and potential interaction sites for this compound with representative stress-response proteins.

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study of this compound This data is for illustrative purposes only and does not represent the results of an actual experiment.

Target ProteinProtein FunctionHypothetical Binding SiteHypothetical Binding Energy (kcal/mol)Potential Implication
Hsp90 (N-terminal domain)Protein folding, stress responseATP-binding pocket-4.8Weak, unlikely to be a competitive inhibitor.
Keap1 (Kelch domain)Sensor for oxidative stressNrf2-binding site-5.5Potential for weak modulation of the Nrf2 antioxidant pathway.
Caspase-3Executioner of apoptosisActive site cleft-5.1Possible weak interaction, potential modulation of apoptosis.

Theoretical and Computational Studies of Glycyl D Glutamine

Conformational Analysis via Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By simulating the interactions within the dipeptide and with its surrounding environment (typically water), MD can reveal the preferred three-dimensional structures, or conformations, that the molecule adopts.

MD simulations of small peptides like Glycyl-d-glutamine in an aqueous environment are used to map their conformational landscape. These simulations track the trajectory of each atom over nanoseconds or longer, governed by a force field that approximates the potential energy of the system. acs.org The analysis of these trajectories reveals the most probable conformations, characterized by the backbone dihedral angles (φ, ψ) and side-chain dihedral angles (χ).

Table 1: Representative Dihedral Angles for Dominant Conformers of this compound (Illustrative)

This table illustrates typical outputs from MD simulations for a dipeptide. The specific values are representative and depend on the force field and simulation conditions used.

ConformerGlycine (B1666218) (φ, ψ)D-Glutamine (φ, ψ)Key Intramolecular Interactions
1 (Extended) -150°, +150°+70°, -120°Minimal intramolecular H-bonding
2 (Turn-like) -80°, +70°+90°, +10°H-bond between Gly NH and Gln C=O
3 (Folded) +60°, +30°+130°, -150°Side-chain to backbone H-bond

The stereochemistry of the amino acid residues is a critical determinant of peptide structure. Replacing a D-amino acid with its L-enantiomer can dramatically alter the conformational landscape. biopharmaspec.com While L-amino acids predominantly favor right-handed helical regions and specific beta-sheet conformations in Ramachandran plots, D-amino acids favor the corresponding mirror-image regions. biopharmaspec.com

Quantum Chemical Calculations for Electronic and Energetic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, stability, and reactivity of molecules. These methods are essential for investigating reaction mechanisms and predicting spectroscopic properties.

Glutamine residues can undergo non-enzymatic deamidation, a chemical modification that converts glutamine to glutamic acid. This process is significant in protein aging and degradation. nih.gov Quantum chemical calculations have been employed to elucidate the mechanism, which typically proceeds through a cyclic glutarimide (B196013) intermediate. semanticscholar.org

The reaction rate is highly dependent on the adjacent amino acid residue, with a C-terminal glycine (as in this compound) known to accelerate the process compared to bulkier residues. semanticscholar.org DFT calculations are used to map the potential energy surface of the reaction, identifying the transition states and calculating the activation energy barrier. acs.org

Table 2: Calculated Energetic Properties for Glutamine Deamidation in a Gln-Gly Sequence

Data derived from quantum chemical studies on Gln-Gly systems.

ParameterDescriptionTypical Calculated Value (kJ/mol)Reference
Activation Barrier (Ea) The energy required to initiate the formation of the glutarimide intermediate.85 - 115 semanticscholar.org, acs.org
Reaction Energy (ΔE) The overall energy difference between reactants (Gln) and products (Glu).Varies with pH researchgate.net

Quantum chemical calculations are a reliable tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. After optimizing the geometry of the lowest energy conformer of this compound, methods like DFT can be used to calculate its vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

The calculated infrared spectrum would show characteristic peaks for specific functional groups, such as the amide I (C=O stretching) and amide II (N-H bending) bands of the peptide backbone, as well as vibrations from the glutamine side chain. researchgate.net Similarly, predicted ¹H and ¹³C NMR chemical shifts can be correlated with experimental spectra to confirm the solution-state structure. These theoretical predictions are invaluable for interpreting complex experimental data and confirming the presence and conformation of the dipeptide.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). youtube.com This method is crucial in drug discovery and for understanding the molecular basis of biological processes.

To model the interaction of this compound with a biological target, a relevant protein must be chosen. A plausible target is a bacterial periplasmic glutamine-binding protein (GlnBP), which is involved in nutrient uptake. nih.gov Docking simulations would place the this compound molecule into the binding site of GlnBP and score the different poses based on factors like electrostatic and van der Waals interactions.

The results of a docking study would provide a binding energy value, typically in kcal/mol, which estimates the affinity of the ligand for the protein. jhas-bwu.com It would also reveal the specific interactions, such as hydrogen bonds and salt bridges, between the dipeptide and the amino acid residues in the protein's binding pocket. For instance, the terminal amino and carboxyl groups of the dipeptide, along with the glutamine side chain, would likely form key hydrogen bonds with polar residues like arginine, aspartate, and serine within the GlnBP binding site. nih.gov This information provides a structural hypothesis for how this compound is recognized by its target protein.

Table 3: Illustrative Molecular Docking Results of this compound with a Target Protein (e.g., Glutamine-Binding Protein)

This table presents a hypothetical but representative outcome of a molecular docking simulation.

ParameterDescriptionIllustrative Result
Target Protein Glutamine-Binding Protein (GlnBP)E. coli GlnBP (PDB ID: 1WDN)
Docking Score Estimated binding affinity. More negative values indicate stronger binding.-7.5 kcal/mol
Key Interacting Residues Amino acids in the binding site forming hydrogen bonds with the ligand.Arg75, Asp10, Ser12, Gly70
Predicted Interactions Specific non-covalent bonds stabilizing the complex.H-bond: Gln side-chain NH2 with Asp10 C=OH-bond: Gly N-terminus with Ser12 OHSalt Bridge: Gly C-terminus with Arg75

Future Directions and Emerging Research Avenues in D Peptide Research

Rational Design of Novel Glycyl-d-Glutamine Derivatives with Modified Biological Profiles

The rational design of this compound derivatives is a forward-looking area focused on creating new molecules with tailored biological activities, improved stability, and specific therapeutic functions. This approach relies on understanding the structure-activity relationships (SAR) that govern how modifications to the dipeptide's structure influence its interaction with biological systems.

A primary driver for creating derivatives of this compound is to enhance its inherent resistance to proteolysis. mdpi.comresearchgate.netlifetein.com Most proteases are stereospecific for L-amino acids, rendering peptides containing D-amino acids, like this compound, significantly more stable in biological environments. mdpi.comresearchgate.netlifetein.com This intrinsic stability is a crucial starting point for designing long-acting therapeutics. Design strategies often involve substitutions at the N-terminus or C-terminus, cyclization, or modifications to the glutamine side chain to alter properties such as solubility, receptor affinity, and bioavailability.

For instance, research on L-peptide analogs has shown that even minor changes can lead to significant shifts in function. While the L-isomer, Glycyl-L-glutamine, has demonstrated roles as a protective agent and a stable source of glutamine, studies on its cyclic derivative, cyclo(Gly-Gln), have revealed distinct pharmacological activities. nih.govnih.gov In contrast, one study noted that this compound was ineffective in a particular biological context where its L-counterpart was active, underscoring the profound impact of stereochemistry on bioactivity. This highlights that direct substitution of an L-amino acid with a D-amino acid is not just a strategy for stability but a fundamental alteration that can change or abolish a peptide's original function, necessitating a complete re-evaluation of its biological profile. acs.org

Future design efforts may focus on creating this compound derivatives as scaffolds. By modifying the glutamine side chain or attaching functional groups, researchers can develop derivatives for targeted applications. For example, conjugating imaging agents or cytotoxic drugs could create targeted delivery systems that benefit from the stability of the D-peptide backbone.

Table 1: Potential Strategies for Modifying this compound and Their Rationale

Modification StrategyRationalePotential Outcome
Side-Chain Modification Altering the glutamine side chain to change polarity, size, or charge.Improved binding to specific biological targets; enhanced solubility.
N- and C-Terminal Capping Adding groups like acetyl (N-terminus) or amide (C-terminus).Increased resistance to exopeptidases; altered pharmacokinetic profile.
Cyclization Forming a cyclic peptide structure.Constrained conformation leading to higher receptor affinity and stability.
Pegylation Covalent attachment of polyethylene (B3416737) glycol (PEG) chains.Increased plasma half-life; reduced immunogenicity.
Bioconjugation Linking to other molecules (e.g., drugs, targeting ligands).Creation of targeted therapeutics or diagnostic agents.

The rational design process is iterative, involving computational modeling to predict the effects of modifications, followed by chemical synthesis and rigorous biological testing to validate the new derivatives' profiles. This cycle of design, synthesis, and testing is essential for unlocking the therapeutic potential of novel this compound analogs.

Advanced Analytical Techniques for Trace Analysis and Purity Control in Complex Matrices

The accurate detection and quantification of this compound, particularly at trace levels within complex biological matrices like plasma, cerebrospinal fluid, or tissue homogenates, require sophisticated analytical methods. researchgate.netwikipedia.org Furthermore, ensuring the stereochemical purity of synthetic D-peptides is critical, as even small amounts of the L-isomer can have different biological effects and confound research findings.

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are foundational techniques for the chiral separation of peptide stereoisomers. nih.govnih.gov To distinguish between this compound and its L-isomer, these methods employ a chiral selector, which can be incorporated into the stationary phase (in HPLC) or the background electrolyte (in CE). nih.govscispace.com Common chiral selectors include cyclodextrins, macrocyclic antibiotics, and chiral crown ethers, which form transient diastereomeric complexes with the enantiomers, allowing them to be separated based on differences in interaction strength. nih.govrsc.org

For trace analysis, these separation techniques are most powerfully applied when coupled with mass spectrometry (MS). researchgate.net Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex samples due to its exceptional sensitivity and selectivity. nih.gov While MS itself cannot differentiate between stereoisomers as they have identical mass-to-charge ratios, the preceding chromatographic separation ensures that each isomer is delivered to the mass spectrometer at a different time, allowing for independent detection and quantification. nih.gov

Table 2: Comparison of Advanced Analytical Techniques for this compound Analysis

TechniqueApplicationAdvantagesLimitations
Chiral HPLC Enantiomeric separation and purity assessment. nih.govHigh resolution; well-established methods.May require specialized and expensive chiral columns.
Capillary Electrophoresis (CE) Chiral separation of polar molecules. nih.govkegg.jpHigh efficiency; low sample and reagent consumption.Lower loading capacity; can be less robust than HPLC.
LC-MS/MS Trace quantification in biological fluids. researchgate.netnih.govHigh sensitivity and selectivity; structural confirmation.Cannot distinguish isomers without prior chromatographic separation.
GC-MS (after hydrolysis) Determination of enantiomeric purity of constituent amino acids. benthamdirect.comHigh accuracy for assessing racemization.Destructive to the peptide; requires derivatization.
LC-MS/MS-IMS Separation and identification of peptide epimers. mdpi.comProvides an additional dimension of separation based on ion shape.Instrumentation is less common; complex data analysis.

Recent advancements include the use of ion mobility spectrometry (IMS) coupled with LC-MS/MS, which separates ions based on their size and shape, offering an additional dimension of separation that can help resolve complex mixtures and confirm the identity of peptide epimers. mdpi.com

Systems Biology Approaches for Comprehensive D-Peptide Profiling and Pathway Mapping

Systems biology offers a powerful framework for understanding the role of D-peptides like this compound by integrating large-scale datasets from genomics, proteomics, and metabolomics. These "omics" approaches allow for the comprehensive profiling of molecules in a biological system, providing insights into metabolic pathways and cellular functions that might involve D-amino acids and their peptides. nih.govmdpi.com

The identification and quantification of endogenous D-peptides in biological samples is a key challenge that can be addressed by peptidomics, a specialized branch of proteomics. nih.govnih.gov Peptidomics studies use high-resolution mass spectrometry to create a global snapshot of all the low molecular weight peptides present in a tissue or fluid. mdpi.comucdavis.edu Discovering naturally occurring this compound would require specialized analytical workflows that can differentiate it from the much more abundant L-isomer. This often involves chiral chromatography coupled with mass spectrometry to survey biological samples for the presence of D-amino acid-containing peptides (DAACPs). nih.govnih.gov The discovery of such peptides could reveal novel signaling molecules or metabolic intermediates.

Metabolomics, the study of all small-molecule metabolites, can be used to map the metabolic pathways associated with D-amino acids. nih.gov While the metabolism of L-glutamine is well-documented, the pathways for D-glutamine are less understood. nih.gov D-amino acids in mammals can originate from diet, gut microbiota, or the enzymatic conversion from L-amino acids by racemases. researchgate.netnih.gov They are typically metabolized by D-amino acid oxidase (DAO), an enzyme that catalyzes their degradation. researchgate.nettandfonline.com A systems biology approach would involve using metabolomics to track the levels of D-glutamine, this compound, and related metabolites under different physiological conditions. This could help elucidate the enzymes responsible for its synthesis and degradation and map its connections to central metabolic networks. frontiersin.orgnih.gov

Integrating these omics datasets can provide a holistic view. For example, a proteomics experiment might identify changes in the expression of enzymes like D-amino acid oxidase or potential peptide isomerases in response to a specific stimulus. nih.gov Simultaneously, a metabolomics study could show corresponding changes in the levels of D-amino acids and D-peptides. By correlating these datasets, researchers can build models of the D-amino acid metabolic network and predict how it is regulated. nih.gov This approach is crucial for understanding the potential physiological or pathological roles of D-peptides, which have been linked to processes ranging from neurotransmission to aging-related diseases. researchgate.netresearchgate.net

The application of these powerful, high-throughput techniques is essential to move beyond studying single molecules in isolation and toward a comprehensive understanding of the biology of D-peptides within the complexity of a living organism.

Q & A

Q. What safety protocols are recommended when handling Glycyl-d-glutamine in laboratory settings?

this compound requires strict safety measures due to its potential biological activity. Researchers should wear protective equipment (gloves, masks, lab coats) to avoid skin contact or inhalation. Waste must be segregated and disposed of via certified biohazard protocols to prevent environmental contamination .

Q. Which analytical techniques are most reliable for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for precise quantification. For example, studies on similar dipeptides use reverse-phase columns and isotope-labeled internal standards to enhance accuracy . Validate methods with spike-recovery experiments and cross-reference with literature protocols for consistency .

Q. How do researchers validate the purity and stability of this compound under different storage conditions?

Stability testing involves accelerated degradation studies (e.g., exposure to heat, light, humidity) followed by HPLC or NMR analysis. Purity is assessed via melting point determination and elemental analysis. Store lyophilized forms at -20°C in desiccated environments to prevent hydrolysis .

Q. What are the key considerations for selecting biomarkers when evaluating this compound’s metabolic impact?

Prioritize biomarkers linked to glutamine metabolism, such as plasma glutamine levels, interleukin-1β (IL-1β), and intestinal morphology (e.g., villus height-to-crypt depth ratios). These metrics were validated in piglet studies under lipopolysaccharide (LPS) challenge .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical efficacy and clinical trial outcomes for this compound?

Discrepancies often arise from heterogeneous patient populations, inadequate power, or unstable clinical conditions. Address this by standardizing inclusion criteria, using adaptive trial designs, and selecting mechanistic endpoints (e.g., tissue-specific glutamine uptake) rather than broad clinical outcomes .

Q. What factorial experimental designs are optimal for assessing this compound’s dual effects on growth and immune modulation?

A 2×2 factorial design (e.g., LPS challenge ± this compound) effectively isolates interaction effects. In piglet studies, this design revealed that this compound improved growth performance (ADG, G:F ratios) independently of LPS-induced inflammation, highlighting its immunomodulatory potential .

Q. How should researchers adjust glutamine deficiency models to improve translational relevance?

Preclinical models often fail to mimic human deficiency states. Incorporate multi-omics profiling (metabolomics, transcriptomics) to identify tissue-specific glutamine utilization patterns. Use stable isotope tracers (e.g., ¹³C-glutamine) to quantify real-time metabolic fluxes in controlled deficiency conditions .

Q. What statistical frameworks ensure robust analysis of this compound’s dose-response relationships in heterogeneous populations?

Apply mixed-effects models to account for inter-individual variability. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design and report effect sizes with 95% confidence intervals. For small sample sizes (n < 5), present individual data points and justify non-parametric tests (e.g., Mann-Whitney U) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible studies?

Implement quality-by-design (QbD) principles during synthesis. Characterize batches using FTIR and LC-MS/MS to confirm structural integrity. Collaborate with glycomics databases (e.g., GlyTouCan) to standardize nomenclature and analytical workflows .

Q. How can multi-omics approaches elucidate this compound’s mechanism in gut-brain axis modulation?

Integrate metagenomics (gut microbiota), metabolomics (short-chain fatty acids), and neuroimaging (fMRI) in rodent models. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify cross-tissue signaling networks. Validate findings with knockout models targeting glutamine transporters (e.g., SLC6A19) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.